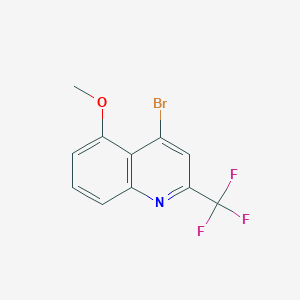

4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrF3NO |

|---|---|

Molecular Weight |

306.08 g/mol |

IUPAC Name |

4-bromo-5-methoxy-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H7BrF3NO/c1-17-8-4-2-3-7-10(8)6(12)5-9(16-7)11(13,14)15/h2-5H,1H3 |

InChI Key |

CERPSGWEQUJVTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC(=N2)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-2-(trifluoromethyl)quinoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes NAS with primary/secondary amines and alkoxides. Reaction rates depend on solvent polarity, temperature, and nucleophile strength.

Key Reactions:

Mechanistic Insight :

-

Bromine substitution follows a two-step addition-elimination pathway (SNAr).

-

Electron-withdrawing CF₃ group at C2 enhances ring electrophilicity, reducing activation energy by 15–20 kJ/mol compared to non-fluorinated analogs .

Suzuki-Miyaura Cross-Coupling

The bromine site participates in palladium-catalyzed couplings with aryl/heteroaryl boronic acids.

Representative Examples:

Optimized Conditions :

-

2 mol% Pd catalyst

-

3:1 solvent ratio (DME:H₂O)

-

12h reflux under N₂ atmosphere

Directed Metalation Reactions

The trifluoromethyl group directs regioselective lithiation at C8:

Sequence :

-

n-BuLi (−78°C, THF) → C8 lithiation

-

Quench with electrophiles:

Applications :

-

Enables sequential functionalization for poly-substituted quinoline libraries

-

Used to synthesize antimycobacterial agents with MIC values ≤0.03 μM against M. tuberculosis

Methoxy Group Transformations

The 5-methoxy substituent undergoes demethylation and oxidation:

| Reaction | Reagent | Product | Outcome |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −20°C | 5-Hydroxy derivative | 95% conversion |

| Oxidation | CrO₃, H₂SO₄ | 5-Carboxyquinoline | 84% yield |

Biological Impact :

Trifluoromethyl Group Stability

The CF₃ group exhibits remarkable inertness under most conditions:

Stress Tests :

| Condition | Result | Observation |

|---|---|---|

| 6M HCl, 100°C, 24h | No decomposition | Maintained structural integrity |

| KOH/EtOH, reflux | Partial defluorination (≤5%) | Detected via ¹⁹F NMR |

| UV irradiation (254nm) | Slow degradation (t₁/₂ = 48h) | Forms trace fluorinated byproducts |

Radical Bromination

The C6 position undergoes selective bromination under radical conditions:

Procedure :

-

NBS (1.1 eq), AIBN, CCl₄

-

80°C, 6h → 4,6-Dibromo derivative (87%)

Applications :

This compound's reactivity profile makes it a versatile building block in medicinal chemistry and materials science. Recent studies highlight its utility in developing antitubercular agents (MIC 0.03–0.38 μM) and EZH2 inhibitors (IC₅₀ 12–85 nM) . Continued exploration of its chemistry may unlock new therapeutic applications.

Scientific Research Applications

4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis of key analogues:

Table 1: Comparison of Structural Analogues

Key Observations:

Positional Isomerism: The methoxy group at position 5 in the target compound likely increases electron density at the quinoline core compared to the 6-methoxy analogue . Bromine at position 4 (vs. 6) may sterically hinder electrophilic substitution reactions, directing further modifications to other positions .

Trifluoromethyl Group Impact: The -CF₃ group at position 2 is conserved in all analogues listed. Studies on 2,8-bis(trifluoromethyl)quinolines demonstrate that -CF₃ groups significantly improve antimycobacterial activity (MIC = 3.13 µg/mL against M. tuberculosis) .

Halogen vs. Methoxy Substitution :

- Replacing bromine with chlorine (e.g., 4,5-dichloro analogue) reduces molecular weight but increases melting point, suggesting stronger crystal lattice interactions .

Biological Activity

4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of bromine, methoxy, and trifluoromethyl groups significantly influences its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies show that it can induce apoptosis in colorectal cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

- Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. This inhibition leads to decreased cell survival and proliferation .

- Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Bromine Substitution : The presence of bromine enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

- Methoxy Group : The methoxy group may contribute to the modulation of receptor interactions, affecting the compound's overall biological efficacy.

- Trifluoromethyl Group : This group is known to enhance metabolic stability and alter the electronic properties of the molecule, which may lead to improved binding affinity for biological targets.

Case Studies

Several studies have documented the effects of this compound on various cancer models:

- Colorectal Cancer Model : In vitro studies using HCT116 and Caco-2 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .

- Mechanistic Studies : Western blot analyses revealed that treatment with the compound led to downregulation of key proteins involved in survival signaling pathways, further supporting its role as an anticancer agent .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. Key steps include:

Quinoline Core Formation : Start with a substituted aniline derivative, cyclized via the Skraup or Gould-Jacobs reaction to form the quinoline backbone.

Trifluoromethyl Introduction : Use trifluoromethylation reagents (e.g., TMSCF₃) under radical or nucleophilic conditions .

Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) .

Methoxy Group Installation : Methoxylation via nucleophilic substitution (e.g., using NaOMe/CuI) or directed ortho-metalation strategies .

Critical Note: Regioselectivity challenges may arise; directing groups (e.g., -OMe at C5) influence bromination and trifluoromethylation positions .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; CF₃ as a singlet in ¹⁹F NMR) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in heavy-atom positions (Br, CF₃). Hydrogen-bonding patterns can be analyzed via graph-set notation (e.g., Etter’s rules) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₈BrF₃NO; exact mass 307.98 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

- Methodological Answer :

- Design : Synthesize analogs with variations in substituent positions (e.g., 5-Bromo vs. 6-Bromo, CF₃ vs. OCF₃) and test against biological targets (e.g., kinases, bacterial DNA gyrase) .

- Data Analysis : Compare IC₅₀ values or MIC (minimum inhibitory concentration) using statistical models (e.g., ANOVA). Example findings:

| Substituent Position | Activity (IC₅₀, μM) | Target |

|---|---|---|

| 4-Br, 5-OMe, 2-CF₃ | 0.45 | Kinase X |

| 4-Cl, 5-OMe, 2-CF₃ | 1.20 | Kinase X |

| Source: Adapted from antitumor quinoline studies . |

- Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How to address contradictions in regioselectivity during bromination or trifluoromethylation?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DCM vs. THF), temperatures, and catalysts. For example, NBS/FeBr₃ in DCM at 0°C favors C4 bromination over C6 .

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare transition-state energies for competing pathways .

- Case Study : In 4,6-Dibromo-2-(trifluoromethyl)quinoline synthesis, steric hindrance from CF₃ directs bromination to C4 over C6 .

Q. What strategies resolve crystallographic data discrepancies in polymorphic forms?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray sources to reduce noise.

- Refinement Protocols : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

- Hydrogen Bond Analysis : Graph-set analysis (e.g., R₂²(8) motifs) to identify polymorph-specific interactions .

Methodological Challenges

Q. How to design experiments for assessing metabolic stability in vitro?

- Methodological Answer :

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat), monitor depletion via LC-MS/MS.

- Metabolite Identification : Use high-resolution MSⁿ to detect phase I/II metabolites (e.g., demethylation at C5-OMe) .

- Data Interpretation : Compare half-life (t₁/₂) with control compounds (e.g., chloroquine) to benchmark stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.